N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide
Description
The compound N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide features a bifunctional ethanediamide core, with a 4-fluorobenzenesulfonyl group and a furan-2-yl moiety on one ethyl chain, and a 2-methylbenzyl group on the other. The sulfonyl group enhances electron-withdrawing properties, while the furan ring contributes π-electron density. The 2-methylbenzyl substituent introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-15-5-2-3-6-16(15)13-24-21(26)22(27)25-14-20(19-7-4-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COORFHNBXZUYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan-2-yl ethylamine derivative under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylphenylmethylamine in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide exhibit significant anticancer properties. For instance, studies on related amidoxime derivatives have shown promising antitumor activity against various cancer cell lines, suggesting that this compound may also possess similar efficacy .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial effects. Investigations into structurally related compounds have demonstrated their potential as antitubercular agents, indicating that this compound could be explored for similar applications .
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Amidation Reaction : The reaction of appropriate amines with sulfonyl chlorides under controlled conditions.
- Furan Ring Formation : Utilizing furan derivatives in the synthesis to introduce the furan moiety effectively.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure high yield and purity.
In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of related compounds, focusing on their interaction with biological targets. These studies often employ techniques such as:
- Microdilution Assays : To determine minimum inhibitory concentrations (MICs) against various pathogens.
- Cell Viability Assays : To evaluate cytotoxicity against human tumor cell lines.
For example, derivatives similar to this compound have shown MIC values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis, indicating potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl and furan groups can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
- Benzyl Substituents : The 2-methyl group in the target compound enhances hydrophobicity compared to the 2-methoxy group in , which may improve membrane permeability but reduce solubility .
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound's unique structure incorporates a furan ring and a sulfonamide group, which are known to influence its pharmacological properties.
- Molecular Formula : C23H23FN2O6S
- Molecular Weight : 474.5 g/mol
- CAS Number : 896312-02-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl and furan groups enhances its reactivity and bioavailability, potentially modulating the activity of proteins involved in critical biological pathways .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties :
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that sulfonamide derivatives can possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development.
Table 1: Summary of Biological Activity Studies
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the sulfonamide linkage is crucial and often involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine .
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of sulfonamide | 4-Fluorobenzenesulfonyl chloride + Amine |
| 2 | Coupling with furan derivative | Furan derivative under controlled conditions |
Future Research Directions
Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed characterization of its mechanism of action.
- Comprehensive in vivo studies to assess efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
